N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-15-2-5-19(6-3-15)28(25,26)23-11-8-16(9-12-23)21(24)22-18-4-7-20-17(14-18)10-13-27-20/h2-7,10,13-14,16H,8-9,11-12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBJZLSOZLOPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized using various methods, including coupling reactions and electrophilic cyclization reactions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives are known to inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair . Additionally, these compounds may act as potassium channel openers or inhibitors of lipid peroxidation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide and related compounds:
Key Observations:
- Benzothiophene Derivatives: All compounds share a benzothiophene core, critical for hydrophobic interactions. However, substituents on the benzothiophene (e.g., pyridinylamino, tosylpiperidine, or methanol) dictate target specificity and pharmacokinetic properties .
- Tosyl vs. Pyridinylamino Groups: The tosylpiperidine group in the main compound may enhance metabolic stability compared to pyridinylamino derivatives, which could engage in hydrogen bonding for receptor targeting .
- Molecular Weight and Complexity : The compound from has a higher molecular weight (548.65 g/mol) due to its cyclopentane and pyrimidinylthio groups, likely reducing blood-brain barrier permeability compared to the simpler piperidine-containing main compound .
Pharmacological and Pharmacokinetic Implications
Activity in Neurotransmitter Regulation
Compounds like 5-(4-Pyridinylamino)benzo[b]thiophene () are explicitly linked to memory disorder treatment, suggesting that pyridinylamino groups may modulate neurotransmitter pathways (e.g., acetylcholine or glutamate receptors). In contrast, the main compound’s tosylpiperidine group could influence dopaminergic or serotonergic systems due to piperidine’s prevalence in CNS drugs .
Biological Activity
N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide is a synthetic compound that integrates a benzo[b]thiophene moiety with a piperidine ring, linked through a tosyl group. This unique structural configuration suggests potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The compound's arrangement of functional groups may contribute to its biological activity and interaction with various biological targets.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C17H18N2O2S
- CAS Number : 923373-47-1
The presence of the benzo[b]thiophene core is notable for its diverse biological activities, while the piperidine structure is often associated with various pharmacological effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Benzothiophene Core : Utilizing coupling reactions and electrophilic cyclization.
- Introduction of the Piperidine Moiety : Achieved through nucleophilic substitution reactions.
Biological Activity
While specific literature detailing the biological activity of this compound is limited, related compounds have shown promising results in various studies:
Anticancer Activity
Compounds with similar structures have been investigated for their anticancer properties. For instance, benzothiophene derivatives have been noted for their ability to inhibit enzymes involved in DNA replication and repair, such as topoisomerases. This suggests that this compound may also exhibit similar mechanisms, potentially leading to its use in cancer therapy.
Neuroprotective Effects
Research indicates that benzothiophene derivatives may possess neuroprotective properties, which could be relevant for treating neurodegenerative diseases. The interaction of these compounds with cholinesterase enzymes has been studied, revealing their potential to enhance cognitive function by preventing the breakdown of acetylcholine.
Comparative Analysis with Similar Compounds
To better understand the potential biological activities of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(benzo[b]thiophen-4-yl)piperazine | C12H14N2S | Psychoactive properties; used in anxiety disorders |
| 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine | C11H12N2O2S | Antibacterial activity |
| Raloxifene | C26H27NO3S | Used for breast cancer treatment |
| Zileuton | C14H13N3O3S | Anti-inflammatory drug |
The exact mechanism of action for this compound remains to be fully elucidated. However, its structural components suggest interactions with various molecular targets:
- Enzyme Inhibition : Potential inhibition of topoisomerases and cholinesterases.
- Receptor Modulation : Possible interaction with neurotransmitter receptors due to the piperidine moiety.
Case Studies and Research Findings
While direct studies on this compound are scarce, analogous compounds have been evaluated in various contexts:
- Antitumor Studies : Research has shown that benzothiophene derivatives can inhibit cancer cell proliferation. For example, compounds exhibiting IC50 values ranging from 19.9 to 75.3 µM against breast cancer cells have been documented.
- Neuroprotective Research : A study on benzothiophene-chalcone hybrids demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential neuroprotective effects.
Q & A
Q. What synthetic strategies are most effective for preparing N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling benzo[b]thiophen-5-amine with a tosyl-protected piperidine carboxamide intermediate. Key steps include:
- Tosylation : Protecting the piperidine nitrogen using tosyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Carboxamide Formation : Activating the carboxylic acid (e.g., via HOBt/EDC coupling) for amide bond formation with the benzothiophene amine .
- Optimization : Reaction yields depend on solvent choice (e.g., DMF or THF), temperature control (0–25°C), and catalyst selection (e.g., Pd catalysts for cross-coupling if aryl halides are involved) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm backbone connectivity and substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- HPLC : Reverse-phase chromatography (C18 column) with UV detection to assess purity (>95% by area under the curve) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets like kinases or bacterial enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial UPPS enzymes, as seen in structurally similar pyrazole-carboxamides) .
- MD Simulations : GROMACS or AMBER for stability analysis of ligand-target complexes over 100+ ns trajectories .
- SAR Analysis : Compare with analogs (e.g., triazole or pyrimidine derivatives) to identify critical substituents for activity .
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Methodological Answer :
- X-ray Crystallography : Employ SHELXL for structure refinement (e.g., resolving torsional angles in the benzothiophene and piperidine moieties) .
- Disorder Modeling : Use PART instructions in SHELXL to address positional disorder in flexible groups (e.g., tosyl substituents) .
- Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to confirm low-energy conformers .
Q. What experimental assays are optimal for evaluating its antibacterial or anticancer activity?
- Methodological Answer :
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., E. coli or S. aureus) using broth microdilution (CLSI guidelines) .
- Cytotoxicity : MTT or CellTiter-Glo assays on cancer cell lines (e.g., K562 leukemia), with IC determination via nonlinear regression .
- Enzyme Inhibition : Fluorescence-based assays (e.g., UPPS activity via dansyl-labeled substrates) to quantify target engagement .
Q. How can researchers address conflicting data in enzyme inhibition studies (e.g., IC50_{50}50 vs. cellular activity)?
- Methodological Answer :
Data Analysis and Optimization
Q. What statistical approaches are recommended for SAR studies involving this compound?
- Methodological Answer :
- Multivariate Regression : PLS or Random Forest models to correlate substituent properties (e.g., logP, Hammett σ) with activity .
- Cluster Analysis : Group analogs by structural similarity (e.g., Tanimoto coefficients) to identify activity trends .
Q. How can researchers optimize solubility and bioavailability without compromising target affinity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or ester groups on the carboxamide or piperidine nitrogen .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility .
- logP Adjustment : Introduce polar substituents (e.g., hydroxyl or morpholine) on the benzothiophene ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
